Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with diverse applications in scientific research. Its molecular formula is , and it has a molecular weight of 365.45 g/mol. This compound belongs to the class of thiazole derivatives, which are known for their varied biological activities, including antimicrobial and anticancer properties. The compound is often utilized in pharmaceutical research due to its potential therapeutic effects against various diseases.
The synthesis of Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields and purity.
The molecular structure of Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can be described as follows:
InChI=1S/C17H23N3O4S/c1-2-24-16(23)12-5-7-20(8-6-12)14(21)9-13-10-25-17(18-13)19-15(22)11-3-4-11/h10-12H,2-9H2,1H3,(H,18,19,22).This structure highlights the complexity and potential reactivity of the compound due to its multiple functional groups.
Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate primarily revolves around its interaction with biological targets:
The physical and chemical properties of Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate include:
These properties are critical for its handling and application in laboratory settings.
Ethyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate has several scientific uses:
The ongoing research into this compound highlights its relevance in developing new therapeutic agents.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0